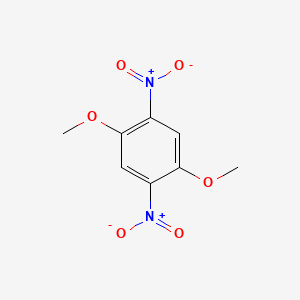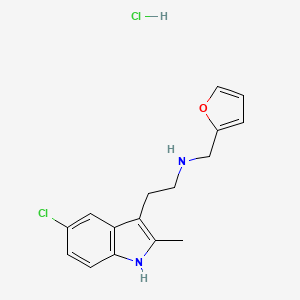
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride, also known as CL-218,872, is a selective serotonin 5-HT1D receptor agonist. It was first synthesized in 1995 by a team of chemists at Pfizer, and since then has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride acts as a selective agonist for the 5-HT1D receptor, which is found in high concentrations in the brain and is thought to play a role in the pathophysiology of migraines. By activating this receptor, this compound is able to modulate the release of neurotransmitters such as serotonin and inhibit the transmission of pain signals in the brain.
Biochemical and Physiological Effects
In addition to its effects on migraines, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride is its high selectivity for the 5-HT1D receptor, which allows for more precise modulation of neurotransmitter release. However, its hydrophobic nature can make it difficult to work with in aqueous solutions, and its high cost may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. It may also have applications in the field of drug addiction, as it has been shown to reduce cocaine-seeking behavior in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride involves several steps, including the reaction of 5-chloro-2-methylindole with furan-2-carboxaldehyde, followed by reduction and protection of the resulting intermediate. The final step involves the reaction of the protected intermediate with ethylenediamine and hydrochloric acid to yield the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraines, and is currently under investigation as a potential migraine prophylactic.
Propiedades
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHOBRBKHXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)
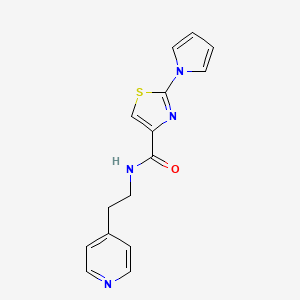

![Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2897908.png)
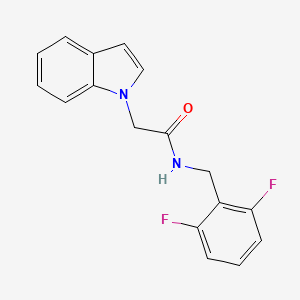
![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)
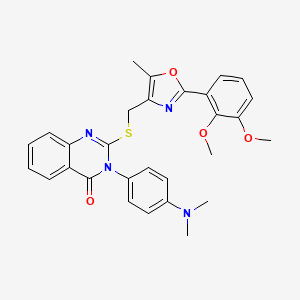
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)

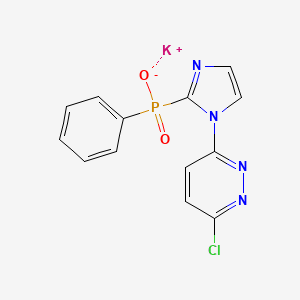
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)
